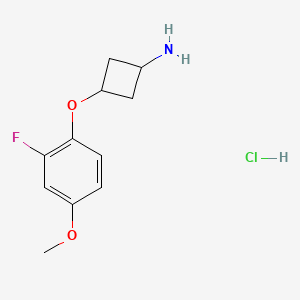

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride

Description

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.7 g/mol . It is a white solid at room temperature and is known for its applications in various scientific research fields.

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHLTSVEGOKIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CC(C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves several steps. The key synthetic route includes the reaction of 2-fluoro-4-methoxyphenol with cyclobutanone to form the intermediate compound, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemistry

In synthetic chemistry, trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride serves as a versatile building block for creating more complex molecules. Its unique structure allows for the exploration of new synthetic pathways, leading to the development of novel compounds with potential applications in various fields.

Biology

This compound has been investigated for its interactions with biological macromolecules. Research focuses on its binding affinity to proteins and its potential role as a ligand in receptor studies. For instance, studies have shown that compounds with similar structures can exhibit significant binding affinities to cannabinoid receptors, suggesting potential applications in pharmacology and therapeutic development .

Medicine

In medicinal chemistry, this compound is explored as a drug candidate for treating specific diseases. Its unique structural features may confer specific pharmacological properties, making it a candidate for further investigation in drug development processes.

Case Studies and Research Findings

- Binding Affinity Studies : Research has demonstrated that derivatives of cyclobutanamines can exhibit varying affinities for cannabinoid receptors, which are crucial targets in pain management and other therapeutic areas . The specific interactions of this compound with these receptors warrant further investigation.

- Synthetic Pathways Exploration : A study highlighted the successful synthesis of cyclobutanamines through novel synthetic routes, demonstrating the compound's utility as a precursor for more complex structures . This underscores its importance in advancing synthetic methodologies within organic chemistry.

- Pharmacological Potential : Preliminary studies indicate that compounds similar to this compound may possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases . Further pharmacological evaluations are necessary to ascertain these effects.

Mechanism of Action

The mechanism of action of trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride can be compared with similar compounds such as:

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: The non-hydrochloride form of the compound.

3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: A similar compound without the trans configuration.

2-Fluoro-4-methoxyphenoxycyclobutane: A related compound lacking the amine group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer :

- Key Steps :

Aryl Ether Formation : Use Ullmann coupling or nucleophilic aromatic substitution to attach the 2-fluoro-4-methoxyphenoxy group to a cyclobutanamine precursor.

Cyclization : Employ [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane ring.

Chiral Resolution : Utilize chiral HPLC or enzymatic resolution to isolate the trans isomer, as stereochemistry impacts biological activity .

- Optimization : Monitor reaction temperature (e.g., 60–80°C for coupling) and catalyst loading (e.g., Pd/Cu systems) to improve yield (>70%) and enantiomeric excess (>98%).

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine coupling patterns.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

- Chiral HPLC : Use columns like Chiralpak IA/IB to confirm trans vs. cis isomer ratios.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₄ClFNO₂ requires m/z 261.07 for [M+H]⁺).

Advanced Research Questions

Q. How does the trans configuration of the cyclobutane ring influence binding affinity to neurotransmitter transporters (e.g., serotonin/norepinephrine transporters)?

- Methodological Answer :

- Comparative Studies : Synthesize and test cis and trans isomers in radioligand displacement assays (e.g., [³H]paroxetine for SERT).

- Molecular Docking : Use software like AutoDock Vina to model interactions between the rigid cyclobutane ring and transporter binding pockets.

- Data Interpretation : Structural analogs like Paroxetine Related Compound G show >10-fold selectivity differences between stereoisomers .

Q. What experimental approaches can address discrepancies in reported IC₅₀ values across different assay systems (e.g., cell lines vs. tissue preparations)?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 expressing human SERT) and buffer conditions (pH 7.4, 37°C).

- Orthogonal Assays : Validate findings with electrophysiology (e.g., FLIPR assays) and in vivo microdialysis in rodent models.

- Controlled Variables : Account for enantiomeric purity (>99%) and batch-to-batch variability in compound synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on the phenoxy ring?

- Methodological Answer :

- Substituent Scanning : Replace 2-fluoro and 4-methoxy groups with halogens (e.g., Cl, Br) or bulkier alkoxy groups (e.g., ethoxy, isopropoxy).

- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric properties with activity.

- Data Integration : Prioritize substitutions that enhance logP (lipophilicity) while maintaining solubility (>1 mg/mL in PBS) .

Key Considerations for Researchers

- Stability : Store the compound under nitrogen at –20°C to prevent degradation of the cyclobutane ring .

- Contradictions : Address variability in biological data by replicating studies across ≥3 independent batches and reporting enantiomeric purity.

- Advanced Tools : Leverage cryo-EM for transporter-binding visualization and metabolomics to identify off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.